Iofetamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Iofetaminhydrochlorid I-123 wird durch Isotopenaustausch von nicht-radioaktivem Iofetaminhydrochlorid mit Natriumiodid-123 (Na123I) synthetisiert. Das Produkt wird dann durch Lösungsmittelpartition zwischen Ether und Säure sowie Ether und Base gereinigt . Die Basenbehandlung entfernt ionisches Iodid oder mögliche saure Verunreinigungen, während das Produkt Iofetamin als freie Base im Ether verbleibt .

Analyse Chemischer Reaktionen

Iofetamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Iofetamin kann zu entsprechenden N-Oxid-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Iofetamin in seine Aminform umwandeln.

Zu den häufig verwendeten Reagenzien und Bedingungen in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-Oxid-Derivate, Aminformen und substituierte Halogenderivate .

Wissenschaftliche Forschungsanwendungen

Iofetamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Iofetamin übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin und Noradrenalin hemmt und gleichzeitig die Freisetzung dieser Neurotransmitter und von Dopamin induziert . Aufgrund seiner hohen Lipophilie dringt Iofetamin schnell in die Blut-Hirn-Schranke ein und lokalisiert sich im Gehirn . Es bindet an Gehirnsynaptosomen und wird verwendet, um die zerebrale Blutströmung in der SPECT-Bildgebung zu visualisieren .

Wirkmechanismus

Iofetamine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, as well as inducing the release of these neurotransmitters and dopamine . Due to its high lipophilicity, this compound rapidly penetrates the blood-brain barrier and localizes in the brain . It binds to brain synaptosomes and is used to visualize cerebral blood flow in SPECT imaging .

Vergleich Mit ähnlichen Verbindungen

Iofetamin ähnelt anderen Amphetamin-Derivaten, wie zum Beispiel:

p-Iodoamphetamin: Teilt strukturelle Ähnlichkeiten und wird auch in Bildgebungsstudien verwendet.

N-Isopropyl-Amphetamin: Ein weiteres Amphetamin-Derivat mit ähnlichen pharmakologischen Eigenschaften.

Was Iofetamin auszeichnet, ist seine Radiomarkierung mit Jod-123, die es besonders nützlich für die diagnostische Bildgebung der zerebralen Blutperfusion macht .

Biologische Aktivität

Iofetamine, chemically known as N-isopropyl-4-iodoamphetamine (IMP), is a radiopharmaceutical primarily utilized in single-photon emission computed tomography (SPECT) imaging for assessing cerebral perfusion. This article delves into the biological activity of this compound, highlighting its metabolism, distribution, and clinical applications, supported by data tables and research findings.

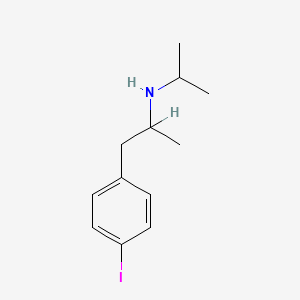

Chemical Structure and Properties

This compound is an analog of amphetamine, characterized by its iodine-123 isotope, which provides the necessary radioactivity for imaging purposes. The compound's structure facilitates its uptake in the brain, making it particularly useful for neurological studies.

Metabolism and Pharmacokinetics

The metabolism of this compound involves several steps, primarily occurring in the liver and brain. The initial metabolic reaction is dealkylation to form p-iodoamphetamine (PIA), which is then subjected to deamination. The following table summarizes the metabolic pathway of this compound:

| Metabolic Step | Metabolite | Location |

|---|---|---|

| Dealkylation | p-Iodoamphetamine (PIA) | Brain, Lungs, Liver |

| Deamination | p-Iodophenylacetone | Brain |

| Further degradation | p-Iodobenzoic acid | Liver |

| Conjugation | p-Iodohippuric acid | Liver |

| Excretion | Urine | Kidneys |

Research indicates that the rate-limiting step in this metabolism is the conversion to p-iodophenylacetone, which is rapidly broken down into p-iodobenzoic acid before being conjugated with glycine and excreted as p-iodohippuric acid in urine .

Distribution in Human Body

This compound's biodistribution has been extensively studied through SPECT imaging. A notable study involving 58 patients with Alzheimer's disease (AD) demonstrated that this compound SPECT imaging provides high sensitivity (88%) and specificity (87%) for diagnosing AD. The parietal lobes showed the most significant impairment correlating with cognitive deficits .

The following table illustrates the distribution of this compound in various organs post-administration:

| Organ | Radioactivity Uptake (%) |

|---|---|

| Brain | 15-20% |

| Liver | 5-10% |

| Lungs | 3-5% |

| Kidneys | 2-4% |

| Heart | 1-2% |

Clinical Applications

This compound has been employed in various clinical scenarios beyond Alzheimer's disease. It has shown promise in evaluating cerebral perfusion in patients with major depression and other psychiatric disorders. A study using this compound SPECT imaging reported significant differences in temporal lobe activity among depressed patients compared to healthy controls .

Case Studies

- Alzheimer's Disease Diagnosis : In a cohort study, this compound SPECT was used to differentiate between AD and other forms of dementia. Results indicated a distinct pattern of reduced perfusion in specific brain regions associated with AD .

- Depression Assessment : Another study observed altered temporal lobe activity using this compound SPECT in patients with major depressive disorder, indicating potential diagnostic utility for mood disorders .

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHJSHTIVKELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048443 | |

| Record name | Iofetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-33-6 | |

| Record name | 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82691-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.